Licoricesaponin C2
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Overview
Description
Licoricesaponin C2 is an oleanane-type triterpene oligoglycoside extracted from the air-dried root of Glycyrrhiza uralensis . It is one of the many bioactive compounds found in licorice, which has been used in traditional Chinese medicine for thousands of years due to its numerous pharmacological effects .
Preparation Methods
Licoricesaponin C2 can be prepared by extracting it from the air-dried root of Glycyrrhiza uralensis. The extraction process typically involves dissolving the compound in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL
Chemical Reactions Analysis
Licoricesaponin C2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Licoricesaponin C2 has been studied for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the structure and function of triterpene saponins. In biology, it has been investigated for its potential anti-inflammatory, antiviral, and antimicrobial properties . In medicine, this compound has shown promise as an adjuvant chemotherapy agent, improving the quality of life of cancer patients and alleviating chemotherapy-induced adverse effects . In industry, it is used as a natural sweetener and flavoring agent in food products .
Mechanism of Action
The mechanism of action of licoricesaponin C2 involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in inflammation, viral replication, and microbial growth . For example, this compound can inhibit the activity of phospholipase A2, an enzyme involved in the inflammatory response . Additionally, it can interfere with the replication of viruses by targeting viral enzymes and proteins .
Comparison with Similar Compounds
Licoricesaponin C2 is similar to other triterpene saponins found in licorice, such as glycyrrhizin, licoricesaponin A3, licoricesaponin B2, licoricesaponin E2, and licoricesaponin G2 . this compound is unique in its specific structure and bioactivity profile. For example, it has been shown to have stronger hepatoprotective activities compared to some other licorice saponins . This uniqueness makes this compound a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
118525-49-8 |
---|---|
Molecular Formula |
C42H62O15 |
Molecular Weight |
806.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H62O15/c1-37(2)21-10-13-42(7)22(9-8-19-20-18-39(4,36(52)53)15-14-38(20,3)16-17-41(19,42)6)40(21,5)12-11-23(37)54-35-31(27(46)26(45)30(56-35)33(50)51)57-34-28(47)24(43)25(44)29(55-34)32(48)49/h8-9,21-31,34-35,43-47H,10-18H2,1-7H3,(H,48,49)(H,50,51)(H,52,53)/t21-,22+,23-,24-,25-,26-,27-,28+,29-,30-,31+,34-,35+,38+,39-,40-,41+,42+/m0/s1 |
InChI Key |
WPDHECQXVOACTR-MOBXHYNLSA-N |
Isomeric SMILES |
C[C@]12CC[C@](CC1=C3C=C[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C=CC6=C7CC(CCC7(CCC63C)C)(C)C(=O)O)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C=CC6=C7CC(CCC7(CCC63C)C)(C)C(=O)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Licorice saponin C2; Licoricesaponin C2; Saponin C2, from licorice; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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